Esculentin-2PRa is a bioactive peptide derived from the skin secretions of amphibians, particularly the Oregon Spotted Frog (Rana pretiosa). This compound is part of a larger family of antimicrobial peptides known for their role in the innate immune response of various organisms. Esculentin-2PRa has garnered attention due to its potent antimicrobial properties, particularly against pathogenic fungi and bacteria.
Esculentin-2PRa is isolated from the skin secretions of the Oregon Spotted Frog, which produces a variety of peptides as a defense mechanism against microbial infections. Research indicates that these peptides are crucial in protecting amphibians from pathogens such as the chytrid fungus, Batrachochytrium dendrobatidis, which poses a significant threat to amphibian populations globally .
Esculentin-2PRa belongs to the class of antimicrobial peptides, specifically within the esculentin family. These peptides are characterized by their ability to disrupt microbial cell membranes, leading to cell lysis and death. They are classified as cationic peptides due to their positive charge at physiological pH, which facilitates their interaction with negatively charged microbial membranes.
The synthesis of Esculentin-2PRa can be achieved through both natural extraction and synthetic methods. Natural extraction involves isolating the peptide from frog skin secretions, typically through methods such as:
Synthetic methods may involve solid-phase peptide synthesis, where amino acids are sequentially added to form the peptide chain. This approach allows for precise control over peptide length and modifications.
The synthesis process requires careful optimization of conditions such as pH, temperature, and solvent systems to ensure high yields and purity. Characterization techniques like mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the structure and integrity of the synthesized peptide.
Esculentin-2PRa consists of 23 amino acids with a specific sequence that contributes to its biological activity. The structure typically features an alpha-helical conformation, which is common among many antimicrobial peptides. This helical structure is critical for its interaction with lipid membranes.
The molecular formula for Esculentin-2PRa is C₁₁H₁₈N₄O₃S, and it has a molecular weight of approximately 282.4 g/mol. The presence of specific amino acids such as lysine and arginine enhances its cationic nature, facilitating membrane interaction.
Esculentin-2PRa primarily engages in interactions with microbial cell membranes through electrostatic attraction and subsequent membrane disruption. This mechanism involves:
The effectiveness of Esculentin-2PRa against various pathogens has been demonstrated through assays measuring minimum inhibitory concentrations and hemolytic activity against red blood cells, indicating its selectivity towards microbial cells over mammalian cells.
The mechanism by which Esculentin-2PRa exerts its antimicrobial effects involves several steps:
Research indicates that Esculentin-2PRa exhibits potent activity against various strains of bacteria and fungi, including multidrug-resistant pathogens. Its mechanism has been studied using fluorescence microscopy and electrophysiological techniques to confirm pore formation.
Esculentin-2PRa is typically a white powder when lyophilized. It is soluble in water and exhibits stability under physiological conditions but may degrade under extreme pH or temperature conditions.
The chemical properties include:
Relevant analyses include circular dichroism spectroscopy, which provides insights into its secondary structure under different environmental conditions.
Esculentin-2PRa has potential applications in various fields:
Esculentin-2PRa belongs to the extensively diversified esculentin-2 peptide family predominantly documented within the Ranidae family (true frogs). This peptide exhibits a restricted phylogenetic distribution, being identified primarily in species from the genera Rana, Pelophylax, and Hylarana [9]. Notably, Pelophylax species (including P. ridibundus and P. lessonae) and specific Asian Hylarana lineages (such as H. erythraea) consistently express functional esculentin-2 paralogs, including structural variants closely related to Esculentin-2PRa [2] [9]. Its absence in basal anuran lineages (e.g., Xenopus; Pipidae family) and non-ranid neobatrachians underscores a relatively recent evolutionary emergence, likely coinciding with the radiation of the Ranidae family during the Cenozoic era [5]. This distribution pattern suggests Esculentin-2PRa evolved as a lineage-specific adaptation within ranids, potentially driven by selective pressures from geographically constrained pathogens.
Table 1: Taxonomic Distribution of Esculentin-2 Peptides
Genus | Example Species | Esculentin-2 Presence | Notable Paralogs |
---|---|---|---|
Pelophylax | P. ridibundus, P. lessonae | Widespread | Multiple isoforms (e.g., 1a, 1b) |
Hylarana | H. erythraea | Documented in Asian species | Esculentin-2HE |
Lithobates | L. catesbeianus | Limited reports | Brevinin dominates repertoire |
Rana | R. temporaria | Confirmed | Temporins co-expressed |
Xenopus (Pipidae) | X. laevis | Absent | Magainins present |
The genomic architecture underlying Esculentin-2PRa and related peptides reveals key mechanisms of diversification within Ranidae:
Precursor Gene Structure: Esculentin-2PRa is encoded by a three-domain precursor gene comprising an upstream signal peptide, an acidic propiece, and the mature antimicrobial peptide domain [5] [6]. This conserved organizational schema facilitates proper processing and secretion via granular glands in frog skin.
Sequence Hypervariability: The mature peptide-encoding region exhibits significant nucleotide and amino acid sequence divergence across ranid species, far exceeding variations observed in the signal or propiece domains. This hypervariability, particularly within regions determining cationic charge and amphipathicity, indicates strong positive selection pressure likely imposed by co-evolving microbial pathogens [5]. For instance, comparative genomics reveals consistent substitutions at specific residues (e.g., positions 10, 15, 24) in Esculentin-2 isoforms between Pelophylax and Hylarana species, potentially fine-tuning activity spectra [9].
Evolutionary Mechanisms: Gene duplication events followed by divergent selection are the primary drivers generating the esculentin-2 paralog repertoire. Phylogenetic analyses of esculentin genes across Ranidae reveal species-specific clusters of paralogs, suggesting recent, independent duplication events post-dating cladogenesis [5]. While Esculentin-2PRa possesses the hallmark C-terminal disulfide-bridged loop ("Rana box") stabilizing its α-helical structure, some derived paralogs exhibit truncations or modifications, indicating ongoing functional diversification within the gene family [6] [9].
Table 2: Genomic Features of Esculentin-2 Precursors
Genomic Region | Conservation Level | Primary Function | Evolutionary Mechanism |
---|---|---|---|
Signal Peptide | High conservation | Targeting for secretion | Purifying selection |
Acidic Propiece | Moderate conservation | Neutralize toxicity during storage | Some positive selection sites |
Mature Peptide | Low conservation (Hypervariable) | Antimicrobial activity | Strong positive selection; Gene duplication |
C-terminal Domain | Moderate conservation | Structural stability ("Rana box") | Duplication with divergence |
Esculentin-2PRa exhibits distinct functional attributes compared to other amphibian skin peptides, underpinning its specific role in host defense:
Potency Against Biofilms and Resistant Pathogens: Esculentin-2PRa demonstrates exceptional efficacy against clinically relevant, multidrug-resistant bacteria, particularly Pseudomonas aeruginosa. Synthetic Esculentin(1-21) (the active N-terminal core derived from Esculentin-1b, structurally related to Esculentin-2PRa) exhibits potent Minimum Inhibitory Concentrations (MICs) against planktonic P. aeruginosa (≤ 2 μM) and, critically, eradicates established biofilms (MBEC values ~20-50 μM) [6]. This biofilm disruption capability, attributed to its potent membrane-perturbing effects visualized via electron microscopy, surpasses that of many temporins and some brevinins, which often show narrower spectra or lower potency against sessile bacterial communities [6] [9].
Antifungal Activity Against Chytrid Pathogens: Esculentin-2PRa and related isoforms contribute significantly to innate defense against Batrachochytrium dendrobatidis (Bd), the chytrid fungus implicated in global amphibian declines. Growth inhibition assays demonstrate that esculentin-2 peptides (MIC range: 2-25 μM) effectively kill Bd zoospores and thalli. Crucially, their activity is often retained or even enhanced at lower temperatures (10°C), which are permissive for Bd growth but typically dampen amphibian immune responses [7]. This contrasts with some temporins, which may lose efficacy at ecologically relevant temperatures.
Structural Determinants of Efficacy: The amphipathic α-helical conformation of Esculentin-2PRa, stabilized by its disulfide loop, is fundamental for membrane disruption. Compared to shorter, linear peptides like temporins (e.g., Temporin-1), Esculentin-2PRa’s larger size and higher charge density enable more effective interaction with and disruption of microbial membranes [6]. However, this can correlate with increased hemolytic potential relative to minimalist temporins. Compared to brevinin-2 peptides, esculentin-2 isoforms often display broader-spectrum antibacterial activity but may exhibit slightly lower potency against specific Gram-positive bacteria [9].
Table 3: Comparative Efficacy of Esculentin-2PRa and Related Amphibian AMPs
Peptide Family | Example | Anti-P. aeruginosa (MIC, μM) | Anti-Bd Zoospores (MIC, μM) | Biofilm Disruption (MBEC, μM) | Key Functional Trait |
---|---|---|---|---|---|
Esculentin-2 | Esculentin-2PRa (core) | ≤ 2 (Planktonic); ~20-50 (Biofilm) | 2 - 25 | Effective (≤ 50) | Potent membrane disruption, broad spectrum |
Brevinin-2 | Brevinin-2-related peptide | 6 - 12.5 (Planktonic) | 10 - 50 | Limited data | Often strong vs. Gram-negative, fungi |
Temporin | Temporin-Ra | Often >100 | Variable (10 - >100) | Generally weak | Small, linear, narrow spectrum |
Magainin | Magainin-2 | 10 - 50 | 10 - 50 | Moderate | Helical, moderate hemolysis |
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